molecular formula C8H11NO6S B8677669 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1)

3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1)

Cat. No.: B8677669
M. Wt: 249.24 g/mol
InChI Key: ZNEJNHOJQKSIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1) is a chemical compound formed by the combination of 3-(Pyridin-2-yl)propanoic acid and sulfuric acid in a 1:1 molar ratioThe molecular formula of this compound is C8H11NO6S, and it has a molecular weight of 249.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves the reaction of 3-(Pyridin-2-yl)propanoic acid with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:

C8H9NO2+H2SO4C8H11NO6S\text{C}_8\text{H}_9\text{NO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_{11}\text{NO}_6\text{S} C8​H9​NO2​+H2​SO4​→C8​H11​NO6​S

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can influence various biochemical and chemical processes, including catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-yl)propanoic acid
  • 2-(Pyridin-2-yl)propanoic acid
  • 3-Pyridinesulfonic acid
  • 2-Amino-3-(pyridin-2-yl)propionic acid

Uniqueness

3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid is unique due to its specific combination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H11NO6S

Molecular Weight

249.24 g/mol

IUPAC Name

3-pyridin-2-ylpropanoic acid;sulfuric acid

InChI

InChI=1S/C8H9NO2.H2O4S/c10-8(11)5-4-7-3-1-2-6-9-7;1-5(2,3)4/h1-3,6H,4-5H2,(H,10,11);(H2,1,2,3,4)

InChI Key

ZNEJNHOJQKSIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.